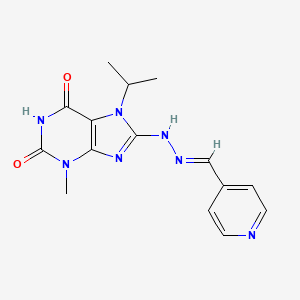

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .

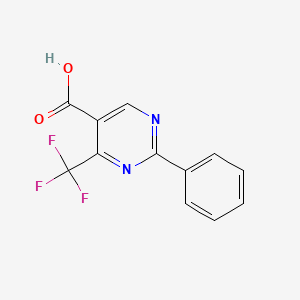

Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, would include a purine core with various substituents at the 7 and 8 positions. The isopropyl and methyl groups at the 7 and 3 positions respectively, and a hydrazine derivative at the 8 position .Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. In general, purine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of purine derivatives include relatively high melting points due to the aromaticity and nitrogen content of the purine ring, and solubility in water and other polar solvents due to the ability to form hydrogen bonds .Scientific Research Applications

Electronic Memory Devices

Compounds with pyridin-4-ylmethylene structures have been utilized in the development of electronic memory devices. For example, a p–π conjugated small molecule featuring a pyridin-4-ylmethylene moiety was synthesized and incorporated into memory devices, demonstrating different electrical bistability performances based on the metal electrode used. This research highlights the potential of such compounds in electronic applications, particularly in data storage and memory devices (Yong Ma et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, compounds containing purine structures have been synthesized for various purposes, including the study of their chemical properties and reactions. For instance, new purinediones with fused structures have been obtained through multi-step syntheses, providing insights into the reactivity and potential applications of these compounds in medicinal chemistry and materials science (Ondrej imo et al., 1995).

Heterocyclic Chemistry

Research into heterocyclic compounds, such as those containing sulfur and pyridine systems, has led to the construction of complex penta- and hexacyclic systems. These systems have potential applications in the development of new pharmaceuticals and materials due to their unique structural and electronic properties (V. Dotsenko et al., 2012).

Organic Electronics

Derivatives of pyrido[2,1-f]purine-2,4-dione have shown significant potential in the field of organic electronics, particularly as highly potent antagonists of human A3 adenosine receptors. This research not only contributes to the understanding of receptor biology but also opens up possibilities for the development of new therapeutic agents (E. Priego et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZZDUKDSBTNLZ-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)

![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)